5-Amino-4-methylpyrimidine
Overview
Description
5-Amino-4-methylpyrimidine: is an organic compound with the molecular formula C5H7N3 . It is a white crystalline solid that is soluble in water and organic solvents such as ethanol and dimethylformamide . This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .
Mechanism of Action
Target of Action
5-Amino-4-methylpyrimidine is a pyrimidine derivative. Pyrimidines are key components of DNA and RNA and play a crucial role in cellular functions .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, influencing cellular processes
Biochemical Pathways
Pyrimidines, including this compound, are involved in several biochemical pathways. They play a vital role in the synthesis of DNA and RNA, contributing to the regulation of enzymatic reactions and energy production . Pyrimidines are also involved in the synthesis of thiamine, a vitamin essential for energy metabolism .
Pharmacokinetics
Pyrimidine derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is present.
Result of Action
As a pyrimidine derivative, it may influence dna and rna synthesis, potentially affecting gene expression and protein synthesis
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of many pyrimidine derivatives can be affected by the cellular environment, including the presence of specific enzymes and cofactors .
Biochemical Analysis
Biochemical Properties
5-Amino-4-methylpyrimidine plays a significant role in biochemical reactions, particularly in the metabolism of thiamine (vitamin B1). It interacts with enzymes such as aminopyrimidine aminohydrolase, which catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine and ammonia . This interaction is crucial for the salvage pathway of thiamine metabolism, where this compound serves as a substrate for the enzyme .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the thiamine biosynthesis pathway, which is essential for cellular energy production and metabolic regulation . The compound’s impact on thiamine metabolism can lead to changes in cellular function, particularly in cells that rely heavily on thiamine-dependent enzymes for their metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to aminopyrimidine aminohydrolase, facilitating the hydrolysis reaction mentioned earlier . This binding interaction is critical for the enzyme’s catalytic activity and the subsequent production of thiamine derivatives. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in thiamine biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, particularly in thiamine-dependent metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may enhance thiamine metabolism and improve cellular energy production . At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential damage to thiamine-dependent enzymes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in the thiamine salvage pathway, where it serves as a substrate for aminopyrimidine aminohydrolase . This pathway is crucial for the recycling of thiamine and the maintenance of cellular thiamine levels. The compound’s involvement in this pathway highlights its importance in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound is essential for its role in thiamine metabolism and its overall impact on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . This localization is crucial for its activity and function in thiamine metabolism and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methylpyrimidine can be achieved through various methods. One common approach involves the reaction of 4-methylpyrimidine with ammonia under high pressure and temperature conditions. Another method includes the cyclization of appropriate precursors such as 4-methyl-2,6-diaminopyrimidine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds.
Scientific Research Applications
5-Amino-4-methylpyrimidine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
- 4-Amino-2-methylpyrimidine
- 5-Amino-2,4-dimethylpyrimidine
- 4,6-Diaminopyrimidine
Comparison: 5-Amino-4-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-methylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-5(6)2-7-3-8-4/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNDDUOCVSWTOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280948 | |
Record name | 5-Amino-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3438-61-7 | |
Record name | 3438-61-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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